molecular formula C8H16ClNO4 B6283780 (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride CAS No. 2343963-96-0

(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride

Cat. No.: B6283780
CAS No.: 2343963-96-0
M. Wt: 225.7
InChI Key:
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Description

(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxane ring and an amino acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino acid moiety: This step involves the coupling of the oxane ring with a suitable amino acid derivative, often using peptide coupling reagents such as EDCI or DCC.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxane ring can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can target the oxane ring or the amino acid moiety, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may be used in studies of enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.

    Industry: The compound may be used in the production of specialty chemicals, polymers, or other materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and amino acid moiety may play key roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid: The free base form of the compound.

    (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid methyl ester: A methyl ester derivative with different solubility and stability properties.

    (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid ethyl ester: An ethyl ester derivative with similar properties to the methyl ester.

Uniqueness

(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride is unique due to its combination of an oxane ring and an amino acid moiety, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it particularly suitable for various experimental and industrial applications.

Properties

CAS No.

2343963-96-0

Molecular Formula

C8H16ClNO4

Molecular Weight

225.7

Purity

91

Origin of Product

United States

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